molecular formula C₁₅H₁₉N₅O₅ B014609 5'-o-Acetyl-2',3'-o-isopropylideneadenosine CAS No. 15888-38-7

5'-o-Acetyl-2',3'-o-isopropylideneadenosine

Cat. No. B014609
CAS RN: 15888-38-7
M. Wt: 349.34 g/mol
InChI Key: AGPPMENETHBDES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine and related compounds typically involves multi-step chemical processes. One study reported the synthesis of a similar compound, N6,N6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine, from adenosine with a 54.3% overall yield through several protective group strategies (Qiao Chun-hua, 2009). Another synthesis approach involved bromination and acetylation steps to obtain derivatives that were further modified to produce nucleosides like 2'-deoxy- and 3'-deoxyadenosine (M. Ikehara & H. Tada, 1967).

Molecular Structure Analysis

The molecular structure of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine derivatives has been extensively explored through techniques like X-ray crystallography. Studies have revealed diverse conformations in the solid state, such as planar and C(2')-endo conformations, depending on the specific modifications of the adenosine molecule (S. Fujii, T. Fujiwara, & K. Tomita, 1976). These structural analyses are crucial for understanding the compound's chemical behavior and potential interactions.

Chemical Reactions and Properties

5'-o-Acetyl-2',3'-o-isopropylideneadenosine participates in various chemical reactions, illustrating its versatile reactivity. For instance, its reaction with phenyl chloroformate or p-toluyl chloride leads to the formation of novel adenosine derivatives (K. Anzai & J. Uzawa, 1984). These reactions highlight the compound's utility in synthesizing complex nucleoside analogs with potential biological applications.

Physical Properties Analysis

The physical properties of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine derivatives have been characterized through various techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and behavior under different conditions (N. N. Golovnev et al., 2014).

Scientific Research Applications

  • Synthesis of Derivatives : A study by Qiao Chun-hua (2009) reported the synthesis of N6,N6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine, which has implications for chemical modifications of nucleosides (Qiao Chun-hua, 2009).

  • Stereospecific Radical Cyclization : Sugawara, Otter, and Ueda (1988) demonstrated a novel stereospecific radical cyclization of 2',3'-O-isopropylideneuridine and -adenosine 5'-aldehyde, leading to the production of cyclodihydrouridine and cycloadenosine derivatives. This study contributes to the understanding of nucleoside chemistry (Sugawara et al., 1988).

  • Cofactor Mimics for Biochemical Research : Comstock and Rajski (2004) synthesized azide-bearing cofactor mimics, such as aziridine 6, which have potential applications in probing DNA and protein methylation patterns (Comstock & Rajski, 2004).

  • Synthesis of Nucleosides and Medical Applications : The study by Ikehara and Tada (1967) focused on synthesizing 2'-deoxy- and 3'-deoxyadenosine from adenosine, providing insights into the synthesis of nucleosides and their applications in medicine (Ikehara & Tada, 1967).

  • Oligoribonucleotide Synthesis : Reese et al. (1975) described the preparation of ribonucleoside 2'-acetal 3'-esters by selective deacylation, important for oligoribonucleotide synthesis (Reese et al., 1975).

  • Photolysis in Nucleoside Chemistry : Baker and Horton (1972) explored the photolysis of azido sugar derivatives to generate 5′-aldehydes, which can be reduced to adenosine and uridine. This study contributes to the understanding of nucleoside transformations (Baker & Horton, 1972).

Safety And Hazards

The safety information for 5’-o-Acetyl-2’,3’-o-isopropylideneadenosine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statement is P262 . The MSDS is available for further information .

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPPMENETHBDES-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-o-Acetyl-2',3'-o-isopropylideneadenosine

CAS RN

15888-38-7
Record name 5′-Acetyl-2′,3′-isopropylideneadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15888-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Acetyl-2',3'-isopropylenadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-acetyl-2',3'-isopropylenadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Ikehara, H Tada - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
5'–O–Acetyl-8-bromo-2/, 3'-O-isopropylideneadenosine was obtained either by bromination of 5'-O-acetyl-2', 3'–O–isopropylideneadenosine with N-bromoacetamide or by bromination …
Number of citations: 56 www.jstage.jst.go.jp
CD Poulter, CL Livingston - Tetrahedron Letters, 1979 - Elsevier
Nuclear magnetic resonance has been a particularily useful tool for studying hydrogen bonding in a variety of systems, including the important template interactions between the …
M Ikehara, H Tada, K Muneyama - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
Cahrt 1. was fairy stable to the acidic treatment (0.1 N hydrochloric acid at 100 for 1 hour) and labile to the alkaline hydrolysis (0.1 N sodium hydroxide even at room temperature) as …
Number of citations: 42 www.jstage.jst.go.jp
池原森男, 多田宏, 宗山敬 - Chemical and Pharmaceutical Bulletin, 1965 - jlc.jst.go.jp
Cahrt 1. was fairy stable to the acidic treatment (0.1 N hydrochloric acid at 100 for 1 hour) and labile to the alkaline hydrolysis (0.1 N sodium hydroxide even at room temperature) as …
Number of citations: 2 jlc.jst.go.jp
L Meier, GC Monteiro, RAM Baldissera… - Journal of the Brazilian …, 2010 - SciELO Brasil
A straightforward methodology for deacetylation of protected ribonucleosides was developed based on triethylamine-catalyzed solvolysis in aqueous methanol. Reactions are …
Number of citations: 24 www.scielo.br
DR Davis, RH Griffey, Z Yamaizumi, S Nishimura… - Journal of Biological …, 1986 - ASBMB
The N3 imino units of dihydrouridine were identified in samples of 15N-labeled Escherichia coli tRNAfMet, tRNALys, and tRNAPhe by 1H-15N two-dimensional NMR. The peaks for …
Number of citations: 23 www.jbc.org
G Banuelos-Sanchez, L Sanchez… - Cell Chemical …, 2019 - cell.com
Retrotransposons are a type of transposable element (TE) that have amplified to astonishing numbers in mammalian genomes, comprising more than a third of the human and mouse …
Number of citations: 28 www.cell.com
AD Da Silva, ES Coimbra, JL Fourrey, AS Machado… - Tetrahedron letters, 1993 - Elsevier
A short synthesis of the neplanocin A analogue 1, lacking the hydroxymethylene at C-4 of the parent naturally occurring carbocyclic nucleoside, is described. Moreover, the non toxic …
田谷和也 - 2017 - eprints.lib.hokudai.ac.jp
第二章 リード化合物の創製第一節 ビフェニルの立体配座制御による水溶性の改善 25 第二節 rCNT2 阻害活性改善の試み 29 第三節 スキャホールドホッピング (Scaffold Hopping) 31 第四節 試験…
Number of citations: 6 eprints.lib.hokudai.ac.jp

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